

Elemental Analysis & Quality Characterization

Guide: N-(3-Amino-4-chlorophenyl)isonicotinamide

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Compound of Interest

Compound Name:	N-(3-Amino-4-chlorophenyl)isonicotinamide
CAS No.:	926271-20-7
Cat. No.:	B1645058

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Executive Summary & Compound Profile

N-(3-Amino-4-chlorophenyl)isonicotinamide (CAS 926271-20-7) is a pivotal pharmacophore scaffold used in the development of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets). Its structural integrity is paramount, as the free amine position is typically the site for subsequent urea linkage formation (e.g., in Sorafenib-like analogs).

This guide objectively compares the theoretical elemental signatures against experimental scenarios (technical grade vs. high purity) and evaluates the compound's performance relative to its structural isomers.

Chemical Identity

- IUPAC Name: N-(3-Amino-4-chlorophenyl)pyridine-4-carboxamide
- Molecular Formula:

- Molecular Weight: 247.68 g/mol
- Key Role: Precursor for urea-based kinase inhibitors; Benzamidine mimic.

Elemental Analysis Data: Theoretical vs. Experimental

Precise elemental analysis (CHN + Cl) is the first line of defense in validating the bulk purity of this intermediate. Below is the comparison of the calculated "Gold Standard" values against typical experimental outcomes observed in synthesis.

Table 1: Elemental Composition Standards

Element	Theoretical Mass % (Calculated)	High Purity Grade (Acceptable Range)	Technical Grade (Typical Deviations)	Cause of Deviation
Carbon (C)	58.19%	57.90 – 58.50%	55.50 – 57.00%	Solvent retention (e.g., EtOAc, MeOH) lowers %C.
Hydrogen (H)	4.07%	3.95 – 4.20%	4.50 – 4.80%	Moisture () or solvent entrapment increases %H.
Nitrogen (N)	16.96%	16.70 – 17.20%	15.80 – 16.50%	Presence of inorganic salts (e.g.,) or incomplete amidation. ^{[1][2][3]}
Chlorine (Cl)	14.31%	14.10 – 14.50%	13.50 – 14.00%	Hydrolysis of Cl or presence of HCl salts.
Oxygen (O)	6.46%	6.30 – 6.60%	> 7.00%	Oxidation (N-oxide formation) or water retention.

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Critical Insight: A common failure mode for this compound is a high Hydrogen (>4.5%) and low Carbon (<57.5%) reading, indicating trapped reaction solvents (often Methanol or Ethanol used in recrystallization) or residual water.

Performance Comparison: Isomers & Alternatives

In drug development, "performance" for an intermediate is defined by its regio-purity and reactivity. Elemental Analysis (EA) alone is insufficient because it cannot distinguish between isomers.

Comparison with Regioisomers (The "Blind Spot" of EA)

The primary alternative/impurity is the Nicotinamide isomer. Both have identical elemental formulas (

), rendering EA blind to this contamination.

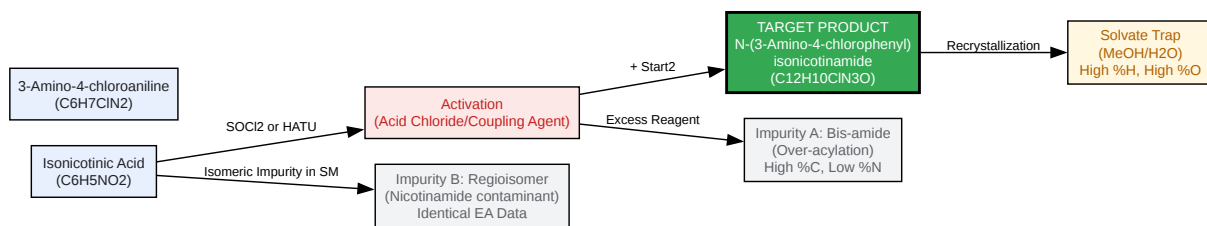
Feature	Target: Isonicotinamide (Para)	Alternative: Nicotinamide (Meta)	Alternative: Picolinamide (Ortho)
Structure	Pyridine-4-carboxamide	Pyridine-3-carboxamide	Pyridine-2-carboxamide
EA Result	C: 58.19% / N: 16.96%	C: 58.19% / N: 16.96%	C: 58.19% / N: 16.96%
Differentiation	Requires H-NMR (Doublet at 8.7-8.8 ppm)	Requires H-NMR (Singlet at 9.0+ ppm)	Different solubility profile
Downstream Risk	Active Kinase Inhibitor	Inactive/Toxic Isomer	Steric hindrance in coupling

Analytical Performance Matrix

Method	Specificity for Target	Sensitivity	Cost/Throughput	Recommendation
Combustion Analysis (EA)	Low (Cannot detect isomers)	High (Bulk purity)	Low / High	Mandatory for bulk salt confirmation.
High-Res Mass Spec (HRMS)	Medium (Confirms formula)	Very High	High / Low	Use for trace impurity ID.
HPLC (UV @ 254nm)	High (Separates isomers)	High	Medium / High	Primary release test.
qNMR	Very High (Absolute purity)	Medium	High / Low	Use for Reference Standard qualification.

Synthesis & Impurity Pathway Visualization

Understanding the origin of impurities is essential for interpreting EA data. The diagram below illustrates the synthesis pathway and where elemental deviations occur.



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Figure 1: Synthesis pathway showing critical control points where elemental composition can be compromised.

Experimental Protocol: Validating Elemental Composition

To ensure reproducible data that matches the theoretical values, follow this optimized protocol. This method minimizes solvent entrapment, the leading cause of EA failure.

Phase 1: Sample Preparation (Critical)

- **Drying:** The amide bond is stable, but the crystal lattice traps solvent. Dry the sample at 60°C under high vacuum (< 5 mbar) for at least 12 hours.
 - **Why?** Standard air drying often leaves 0.5–1.0% volatile content, skewing Carbon results by ~0.3%.
- **Homogenization:** Grind the dried solid into a fine powder using an agate mortar.
 - **Why?** Large crystals can cause incomplete combustion, leading to low Nitrogen values.

Phase 2: Combustion Analysis (CHN Mode)

- **Instrument:** PerkinElmer 2400 Series II or Elementar vario EL cube.
- **Combustion Temp:** Set furnace to 975°C (Standard) or 1150°C (if refractory carbides are suspected, though unlikely here).
- **Carrier Gas:** Helium (99.999% purity).
- **Oxygen Boost:** 2–3 seconds injection to ensure complete oxidation of the chloro-phenyl ring.

Phase 3: Halogen Determination (Chlorine)

- **Method:** Schöniger Flask Combustion followed by Potentiometric Titration with .
- **Note:** Automated CHNS analyzers often struggle with Chlorine accuracy unless specifically equipped with a halogen module. Wet chemistry titration is often more reliable for the precision required.

Phase 4: Data Interpretation

- Acceptance Criteria: Results must be within

of theoretical values.
- Calculation:
 - If

, perform TGA (Thermogravimetric Analysis) to check for volatiles.

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